ETHYL 1-[4-(2-{4-[4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-YL}-1-DIAZENYL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
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Overview
Description
Ethyl 1-[4-({4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[4-(2-{4-[4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-YL}-1-DIAZENYL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves multiple steps, typically starting with the formation of the triazole and oxadiazole rings. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the use of copper(I) catalysts in click chemistry is common for forming 1,2,3-triazoles .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control temperature, pressure, and reaction time precisely. The process would also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-({4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 1-[4-({4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 1-[4-(2-{4-[4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-YL}-1-DIAZENYL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-1-piperidinecarboxylate: Another compound with an ethoxycarbonyl group, used in similar applications.
Ethylhexyl triazone: A compound with a triazine ring, used in sunscreens and other UV-protective products.
Uniqueness
Ethyl 1-[4-({4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of triazole and oxadiazole rings, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C14H12N12O6 |
---|---|
Molecular Weight |
444.32g/mol |
IUPAC Name |
ethyl 1-[4-[[4-(4-ethoxycarbonyltriazol-1-yl)-1,2,5-oxadiazol-3-yl]diazenyl]-1,2,5-oxadiazol-3-yl]triazole-4-carboxylate |
InChI |
InChI=1S/C14H12N12O6/c1-3-29-13(27)7-5-25(23-15-7)11-9(19-31-21-11)17-18-10-12(22-32-20-10)26-6-8(16-24-26)14(28)30-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
IHBPVSNAZKGXLV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(N=N1)C2=NON=C2N=NC3=NON=C3N4C=C(N=N4)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=NON=C2N=NC3=NON=C3N4C=C(N=N4)C(=O)OCC |
Origin of Product |
United States |
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